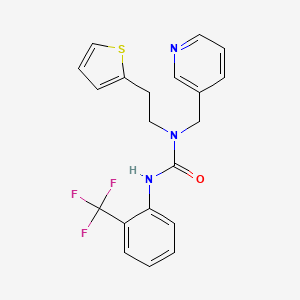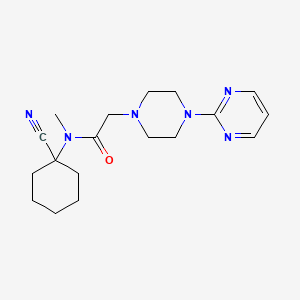
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that features a cyanocyclohexyl group, a pyrimidinylpiperazine moiety, and an acetamide linkage. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor modulators or enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyanocyclohexyl intermediate: This might involve the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the pyrimidinylpiperazine moiety: This could be achieved by reacting pyrimidine with piperazine in the presence of a suitable catalyst.
Coupling reaction: The final step would involve coupling the cyanocyclohexyl intermediate with the pyrimidinylpiperazine moiety using an acetamide linkage, possibly through an amide bond formation reaction using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This could involve the oxidation of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide would depend on its specific molecular targets. It could interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include signal transduction pathways or metabolic pathways, leading to the desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)propionamide: Similar structure with a propionamide linkage instead of an acetamide linkage.
Uniqueness
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which could confer unique binding properties and biological activities compared to similar compounds.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-22(18(15-19)6-3-2-4-7-18)16(25)14-23-10-12-24(13-11-23)17-20-8-5-9-21-17/h5,8-9H,2-4,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYPUCWBAGOBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCN(CC1)C2=NC=CC=N2)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
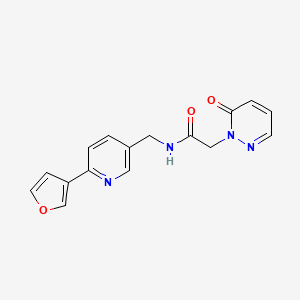

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide](/img/structure/B2684728.png)
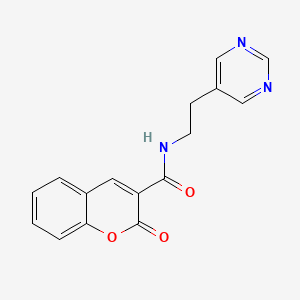

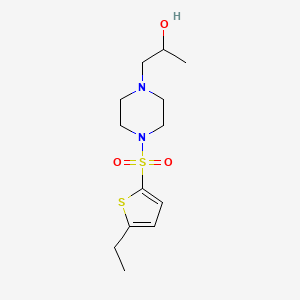
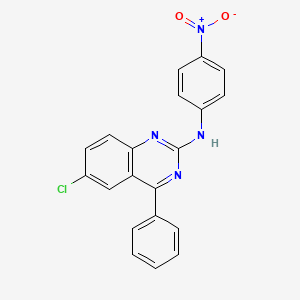
![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2684733.png)
![2-(cyclopropanecarboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2684735.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)
![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)

